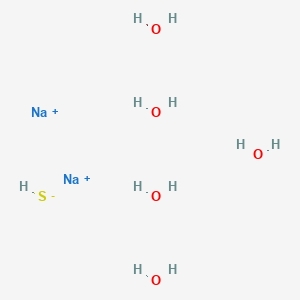

Disodium;sulfanide;pentahydrate

Description

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), also referred to as disodium thiosulphate pentahydrate, is a colorless crystalline compound with a molecular weight of 248.18 g/mol . It is widely utilized in analytical chemistry for iodometric titrations, photography (as a fixing agent), and gold extraction due to its ability to form stable complexes with metal ions . Its structure comprises two sodium ions, a thiosulfate anion (S₂O₃²⁻), and five water molecules of crystallization.

Propriétés

Formule moléculaire |

H11Na2O5S+ |

|---|---|

Poids moléculaire |

169.13 g/mol |

Nom IUPAC |

disodium;sulfanide;pentahydrate |

InChI |

InChI=1S/2Na.5H2O.H2S/h;;6*1H2/q2*+1;;;;;;/p-1 |

Clé InChI |

IXUWHGFBWSTBCN-UHFFFAOYSA-M |

SMILES canonique |

O.O.O.O.O.[Na+].[Na+].[SH-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sulfure de sodium pentahydraté peut être synthétisé selon plusieurs méthodes. Une méthode courante consiste à faire réagir l'hydroxyde de sodium (NaOH) avec le gaz sulfure d'hydrogène (H₂S). La réaction est généralement effectuée en solution aqueuse, et le produit obtenu est ensuite cristallisé pour obtenir la forme pentahydratée.

Méthodes de production industrielle

En milieu industriel, le sulfure de sodium pentahydraté est souvent produit par la réduction du sulfate de sodium (Na₂SO₄) avec du carbone à haute température. La réaction produit du sulfure de sodium (Na₂S), qui est ensuite hydraté pour former le pentahydraté. Cette méthode est largement utilisée en raison de son efficacité et de sa rentabilité.

Analyse Des Réactions Chimiques

Types de réactions

Le sulfure de sodium pentahydraté subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former du sulfate de sodium (Na₂SO₄).

Réduction : Il peut agir comme un agent réducteur dans certaines réactions.

Substitution : Il peut participer à des réactions de substitution, où l'ion sulfure (S²⁻) remplace d'autres anions dans les composés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent l'oxygène (O₂) et le peroxyde d'hydrogène (H₂O₂).

Réduction : Il peut réduire des ions métalliques tels que les ions cuivre(II) (Cu²⁺) en ions cuivre(I) (Cu⁺).

Substitution : Il réagit avec des halogénures tels que le chlorure de sodium (NaCl) pour former du sulfure de sodium (Na₂S) et le sel d'halogénure correspondant.

Principaux produits formés

Oxydation : Sulfate de sodium (Na₂SO₄)

Réduction : Sulfures métalliques (par exemple, Cu₂S)

Substitution : Divers sels de sulfure

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du sulfure de sodium pentahydraté implique la libération d'ions sulfure (S²⁻) en solutions aqueuses. Ces ions peuvent interagir avec diverses cibles moléculaires, notamment les ions métalliques et les composés organiques, conduisant à la formation de nouvelles espèces chimiques. Les ions sulfure peuvent également participer à des réactions redox, agissant soit comme des agents réducteurs, soit comme des nucléophiles dans des réactions de substitution.

Mécanisme D'action

The mechanism of action of disodium sulfanide pentahydrate involves the release of sulfide ions (S²⁻) in aqueous solutions. These ions can interact with various molecular targets, including metal ions and organic compounds, leading to the formation of new chemical species. The sulfide ions can also participate in redox reactions, acting as either reducing agents or nucleophiles in substitution reactions.

Comparaison Avec Des Composés Similaires

β-Glycerol Phosphate Disodium Salt Pentahydrate

Chemical Formula : C₃H₇Na₂O₆P·5H₂O

Molecular Weight : 306.11 g/mol (anhydrous base: 216.04 g/mol)

Applications :

- Phosphatase Inhibition: Acts as a phosphate donor, inhibiting phosphatases and promoting bone mineralization in osteoblast cultures .

- Thermosensitive Hydrogels : Used as a crosslinking agent in chitosan-based hydrogels for biomedical applications, enabling temperature-controlled gelation (e.g., 37.1°C gelation temperature for chitosan lactate systems) .

Stability : Stable under physiological conditions but requires careful hydration control during synthesis .

Pamidronate Disodium Pentahydrate

Chemical Formula : C₃H₉NNa₂O₇P₂·5H₂O

Molecular Weight : 369.11 g/mol (anhydrous base: 279.03 g/mol)

Applications :

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

Chemical Formula : Na₂S·9H₂O

Molecular Weight : 240.18 g/mol

Applications :

- Reagent in Synthesis: Used in nanoparticle preparation (e.g., cadmium sulfide) and analytical chemistry . Key Difference: Higher hydration state (nonahydrate) compared to sodium thiosulfate pentahydrate, leading to distinct solubility and reactivity profiles.

Pyrroloquinoline Quinone (PQQ) Disodium Pentahydrate

Chemical Formula : C₁₄H₄N₂Na₂O₉·5H₂O

Molecular Weight : 468.23 g/mol

Applications :

- Stability: Crystals degrade rapidly unless stored under controlled conditions, unlike sodium thiosulfate pentahydrate .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Key Distinctions

- Gold Leaching : Sodium thiosulfate pentahydrate is effective in copper-tartrate-thiosulfate systems for leaching gold and silver, achieving high recovery rates without cyanide .

- Hydrogel Performance : β-Glycerol phosphate disodium salt enables rapid gelation of chitosan solutions (e.g., 4.9 minutes at 37.1°C for high-DDA chitosan), critical for injectable biomaterials .

- Clinical Efficacy : Pamidronate disodium pentahydrate reduces fracture risk by 50% in osteoporosis patients, with a bioavailability of 50–60% in clinical trials .

Stability and Industrial Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.